

Analytical standards for 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2-Amino-ethyl)-piperidin-2-one
hydrobromide

Cat. No.: B1521077

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An authoritative guide to establishing robust analytical standards for **1-(2-Amino-ethyl)-piperidin-2-one hydrobromide**, designed for researchers, scientists, and drug development professionals. This document provides a framework for identity confirmation, purity assessment, and quantitative analysis, grounded in fundamental principles and regulatory expectations.

Introduction: Establishing a Foundation for Quality

1-(2-Amino-ethyl)-piperidin-2-one hydrobromide (CAS: 1185303-09-6) is a piperidine derivative that can serve as a key building block in organic synthesis or emerge as a process-related impurity or metabolite in pharmaceutical development.^{[1][2]} The establishment of rigorous analytical standards is paramount for any chemical entity intended for use in a regulated environment. These standards ensure the material's identity, purity, and strength, which are critical for reproducible research, process control, and ultimately, patient safety.

The development of analytical procedures should be a systematic process. As outlined in the International Council for Harmonisation (ICH) Q14 guideline, a science- and risk-based approach is essential for creating analytical methods that are fit for their intended purpose throughout their lifecycle.^{[3][4][5][6]} This guide presents a series of protocols and application notes designed to establish a comprehensive analytical control strategy for **1-(2-Amino-ethyl)-piperidin-2-one hydrobromide**, ensuring that the methods are self-validating and scientifically sound.

Part 1: Physicochemical and Identity Confirmation

The first step in characterizing any analytical standard is to confirm its fundamental properties and molecular structure. This foundational data serves as the primary reference against which all subsequent batches are compared.

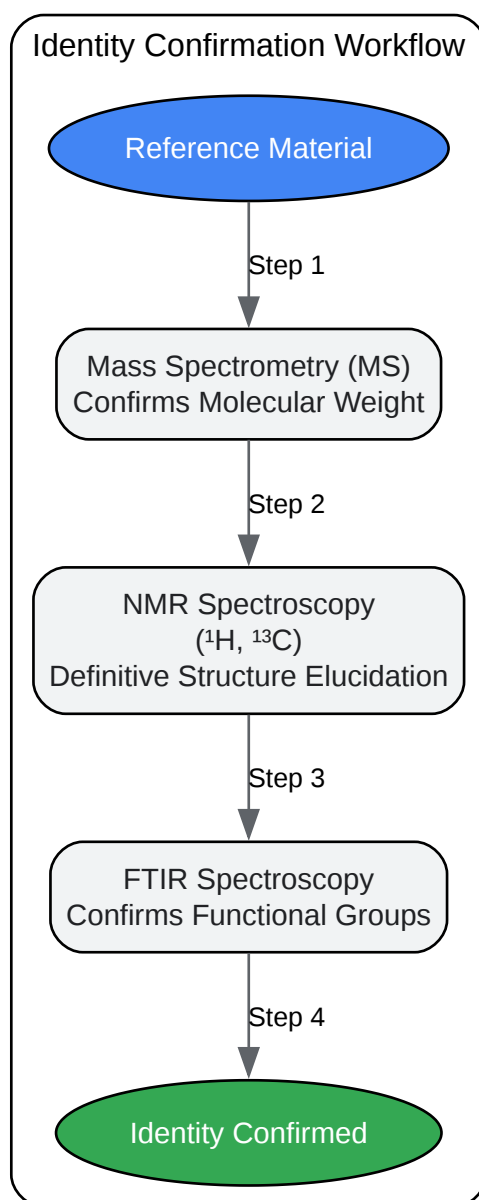
Core Physicochemical Properties

A summary of the key physicochemical properties for **1-(2-Amino-ethyl)-piperidin-2-one hydrobromide** is presented below.

Property	Value	Source
CAS Number	1185303-09-6	[1][2]
Molecular Formula	C ₇ H ₁₅ BrN ₂ O	[1][2]
Molecular Weight	223.11 g/mol	[1]
Appearance	White to off-white solid	General Expectation
Solubility	Soluble in water, methanol. Sparingly soluble in ethanol.	Inferred from Structure

Protocol for Identity Confirmation

A combination of spectroscopic techniques should be employed to unequivocally confirm the identity of the material. The following workflow provides a multi-faceted approach to structural verification.



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Workflow for confirming the identity of the reference material.

A. Mass Spectrometry (MS) for Molecular Weight Verification

- Causality: Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z), which is the most direct method for confirming the molecular weight of the compound. Electrospray ionization (ESI) is chosen as it is a soft ionization technique well-suited for

polar, pre-charged (salt) molecules, minimizing fragmentation and yielding a clear molecular ion.

- Protocol:
 - Prepare a dilute solution of the sample (approx. 10-50 $\mu\text{g/mL}$) in a suitable solvent such as methanol or water/acetonitrile (50:50 v/v).
 - Infuse the solution directly into the ESI source at a flow rate of 5-10 $\mu\text{L/min}$.
 - Acquire data in positive ion mode over a mass range of m/z 50-500.
- Expected Result: The primary amine and piperidine nitrogen are readily protonated. The expected ion is the protonated free base, $[\text{M}+\text{H}]^+$, corresponding to the cationic portion of the salt.
 - Free Base ($\text{C}_7\text{H}_{14}\text{N}_2\text{O}$) MW = 142.20 g/mol
 - Expected $[\text{M}+\text{H}]^+ = 143.2$ m/z

B. Nuclear Magnetic Resonance (NMR) for Structural Elucidation

- Causality: NMR spectroscopy is the gold standard for unambiguous structure determination. ^1H NMR provides information on the number, connectivity, and chemical environment of protons, while ^{13}C NMR provides analogous information for the carbon skeleton.
- Protocol:
 - Accurately weigh 5-10 mg of the sample and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D_2O , or DMSO-d_6).
 - Transfer the solution to a 5 mm NMR tube.
 - Acquire ^1H and ^{13}C NMR spectra on a spectrometer (≥ 400 MHz recommended for better resolution).
 - Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

- **Data Interpretation:** The spectra should be consistent with the structure of 1-(2-Amino-ethyl)-piperidin-2-one. Key expected signals include multiplets for the piperidine ring protons, and distinct signals for the two ethylenediamine bridge methylene groups.

C. Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

- **Causality:** FTIR spectroscopy is a rapid and reliable technique to confirm the presence of key functional groups, providing orthogonal evidence of identity.
- **Protocol:**
 - Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
 - Alternatively, prepare a KBr pellet by mixing ~1 mg of sample with ~100 mg of dry KBr powder and pressing into a transparent disk.
 - Acquire the spectrum over a range of 4000-400 cm^{-1} .
- **Expected Result:** The spectrum should display characteristic absorption bands:
 - ~1650 cm^{-1} : Strong C=O stretch (amide I band).
 - ~3400-3200 cm^{-1} : N-H stretching from the primary amine.
 - ~2950-2850 cm^{-1} : C-H stretching from the alkyl chains.

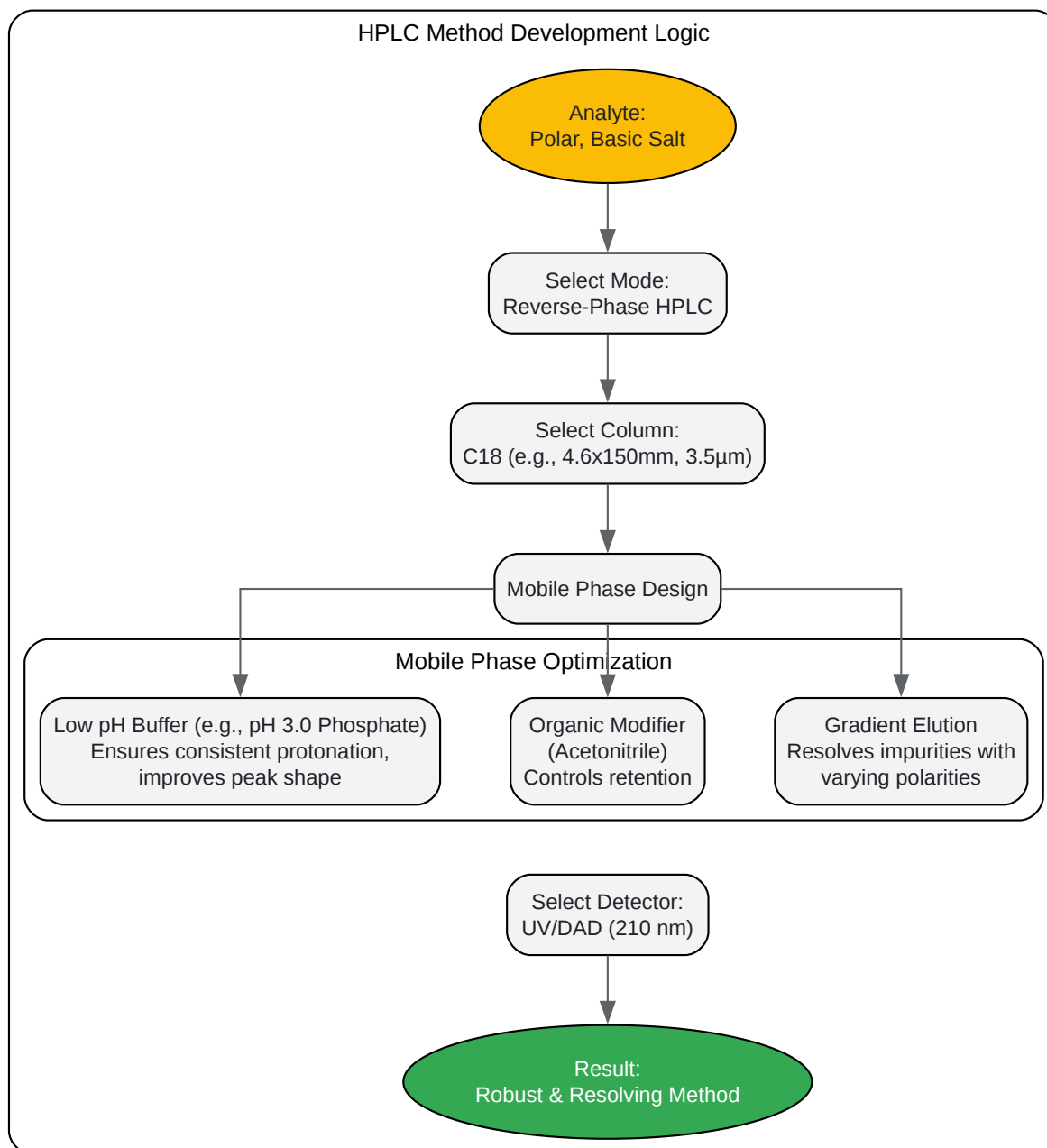
Part 2: Chromatographic Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the industry-standard method for assessing the purity of pharmaceutical substances and separating them from potential process-related impurities and degradation products.^{[7][8]}

HPLC Method Development Strategy

- **Causality:** The target analyte is a polar, basic compound, making reverse-phase HPLC a suitable choice. A C18 column provides a non-polar stationary phase. To achieve good peak

shape and retention for a basic amine, the mobile phase must be buffered at a low pH (e.g., pH 2.5-3.5) to ensure the analyte is in a consistent, protonated state, which minimizes tailing caused by interaction with residual silanols on the silica support. A gradient elution is chosen to ensure that any impurities with significantly different polarities are eluted and resolved within a reasonable runtime. UV detection is appropriate due to the presence of the amide chromophore.



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Decision logic for developing the HPLC purity method.

Detailed HPLC Protocol for Purity Determination

This protocol is a starting point and should be fully validated according to ICH Q2(R2) guidelines before routine use.[\[9\]](#)

Chromatographic Conditions

Parameter	Recommended Setting
Column	C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A	0.02 M Potassium Phosphate, pH adjusted to 3.0 with H ₃ PO ₄
Mobile Phase B	Acetonitrile
Gradient	5% B to 50% B over 15 min; hold at 50% B for 2 min; return to 5% B and equilibrate for 3 min
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detector	UV, Diode Array Detector (DAD) monitoring at 210 nm
Injection Volume	10 µL
Run Time	20 minutes

Procedure:

- **Standard Preparation:** Accurately weigh and dissolve the reference standard in Mobile Phase A to a final concentration of 1.0 mg/mL.
- **Sample Preparation:** Prepare the sample to be tested at the same concentration (1.0 mg/mL) using Mobile Phase A.
- **Injection Sequence:** Inject a blank (Mobile Phase A), followed by five replicate injections of the standard solution (for system suitability), and then inject the sample solution in duplicate.

System Suitability Testing (SST)

- **Trustworthiness:** SST is a non-negotiable part of any validated analytical procedure. It ensures that the chromatographic system is performing adequately on the day of analysis.^[3]
- **Acceptance Criteria:** The following criteria must be met from the five replicate injections of the standard before any samples are analyzed.

SST Parameter	Acceptance Criteria	Rationale
Tailing Factor (T)	$T \leq 1.5$	Ensures peak symmetry.
Theoretical Plates (N)	$N \geq 2000$	Measures column efficiency.
Relative Standard Deviation (RSD) of Peak Area	$RSD \leq 1.0\%$	Demonstrates injection precision.
Relative Standard Deviation (RSD) of Retention Time	$RSD \leq 0.5\%$	Demonstrates system stability.

Part 3: Assay (Quantitative Content)

While HPLC purity provides a relative measure of the main component, an assay determines its absolute content. This is typically expressed as a weight/weight percentage (% w/w).

Protocol for Assay by HPLC with External Standard

- **Causality:** This method leverages the validated HPLC purity method but uses a well-characterized reference standard to quantify the analyte in a sample. It is highly specific and accurate.
- **Procedure:**
 - **Reference Standard Preparation:** Prepare a certified reference standard of **1-(2-Amino-ethyl)-piperidin-2-one hydrobromide** at a known concentration (e.g., 0.5 mg/mL) in Mobile Phase A.
 - **Sample Preparation:** Prepare the sample to be tested at approximately the same concentration (0.5 mg/mL) in Mobile Phase A, ensuring the weight is accurately recorded.

- Analysis: Following a successful SST, inject the standard and sample solutions.
- Calculation: The assay (% w/w) is calculated by comparing the peak area of the analyte in the sample preparation to the peak area in the reference standard preparation, accounting for the respective weights and dilutions.

Alternative Protocol: Assay by Non-Aqueous Titrimetry

- Causality: As a hydrobromide salt of a compound with two basic nitrogen atoms, non-aqueous acid-base titration offers a simple, cost-effective, and precise alternative for determining the total base content. This method is orthogonal to HPLC and can corroborate assay results.
- Procedure:
 - Accurately weigh approximately 150 mg of the sample into a clean, dry titration vessel.
 - Dissolve the sample in 50 mL of a suitable non-aqueous solvent (e.g., glacial acetic acid).
 - Add a few drops of a suitable indicator (e.g., crystal violet).
 - Titrate with standardized 0.1 N Perchloric Acid (in acetic acid) to the endpoint (e.g., a green-to-blue color change).
 - Perform a blank titration and subtract the volume of titrant consumed by the blank.
 - Calculation: Each mole of **1-(2-Amino-ethyl)-piperidin-2-one hydrobromide** will react with two moles of perchloric acid. Calculate the % assay based on the volume of titrant consumed, its normality, and the sample weight.

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- To cite this document: BenchChem. [Analytical standards for 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1521077#analytical-standards-for-1-2-amino-ethyl-piperidin-2-one-hydrobromide]

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